molecular formula C23H24BrN5OS B2783839 N-(4-BROMO-3-METHYLPHENYL)-2-{[6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE CAS No. 1359489-56-7

N-(4-BROMO-3-METHYLPHENYL)-2-{[6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B2783839
CAS No.: 1359489-56-7
M. Wt: 498.44
InChI Key: PCTODQYJRVCCQZ-UHFFFAOYSA-N
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Description

N-(4-BROMO-3-METHYLPHENYL)-2-{[6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazinone core substituted with bromine and fluorine atoms, as well as an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-3-METHYLPHENYL)-2-{[6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Bromination and Fluorination:

    Cyclization to Form Pyridazinone: The final step involves cyclization to form the pyridazinone core, which can be facilitated by heating the intermediate compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-3-METHYLPHENYL)-2-{[6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-(4-BROMO-3-METHYLPHENYL)-2-{[6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its heterocyclic structure could be useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which N-(4-BROMO-3-METHYLPHENYL)-2-{[6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(3-bromo-4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-bromophenyl)pyridazin-4(1H)-one
  • 3-[3-(3-bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-bromophenyl)pyridazin-4(1H)-one

Uniqueness

The presence of both bromine and fluorine atoms in N-(4-BROMO-3-METHYLPHENYL)-2-{[6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE distinguishes it from similar compounds. This unique combination of substituents can influence its reactivity, biological activity, and physical properties, making it a compound of particular interest for further study.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrN5OS/c1-17-15-18(7-8-20(17)24)25-22(30)16-31-23-10-9-21(26-27-23)29-13-11-28(12-14-29)19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTODQYJRVCCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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